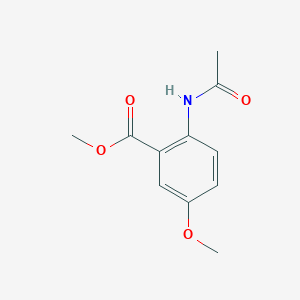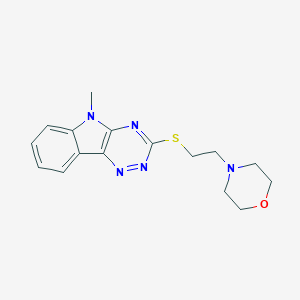
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole, also known as MI-2, is a small molecule inhibitor that has been used in scientific research to understand the mechanism of action of certain proteins.
Mecanismo De Acción
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole works by binding to the active site of MALT1, preventing it from cleaving certain proteins that are important for cell survival. This leads to the death of cancer cells that are dependent on MALT1 activity.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to have a selective effect on cancer cells that are dependent on MALT1 activity, while sparing normal cells. This makes it a promising candidate for cancer treatment. Additionally, 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole in lab experiments is its selectivity for cancer cells that are dependent on MALT1 activity. This allows for the study of the specific role of MALT1 in cancer development. However, one limitation is that 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole is not effective against all types of cancer, and further research is needed to identify which cancers are most responsive to 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole treatment.
Direcciones Futuras
There are several future directions for research on 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole. One area of interest is the development of more potent and selective inhibitors of MALT1 activity. Additionally, further research is needed to understand the role of MALT1 in cancer development and to identify which types of cancer are most responsive to 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole treatment. Finally, the potential anti-inflammatory effects of 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole could be explored further for the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole involves several steps, including the reaction of 3-nitro-4-chloroaniline with ethyl glyoxalate, followed by the reaction of the resulting product with 2-(4-morpholinyl)ethylamine and 2-mercapto-5-methyl-1,3,4-thiadiazole. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been used in scientific research to understand the mechanism of action of certain proteins, specifically the MALT1 paracaspase. MALT1 is a protein that plays a critical role in the immune system and is involved in the development of certain types of cancer. 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to inhibit the activity of MALT1, making it a potential therapeutic target for cancer treatment.
Propiedades
Número CAS |
3993-28-0 |
|---|---|
Nombre del producto |
5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole |
Fórmula molecular |
C16H19N5OS |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C16H19N5OS/c1-20-13-5-3-2-4-12(13)14-15(20)17-16(19-18-14)23-11-8-21-6-9-22-10-7-21/h2-5H,6-11H2,1H3 |
Clave InChI |
KKNKBONMMKSMNC-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4 |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4 |
Otros números CAS |
3993-28-0 |
Solubilidad |
49.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



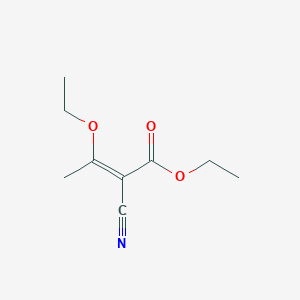
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine](/img/structure/B183235.png)
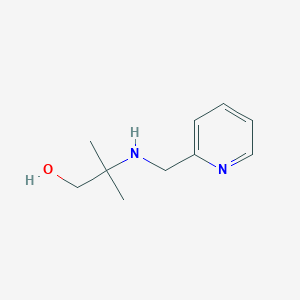
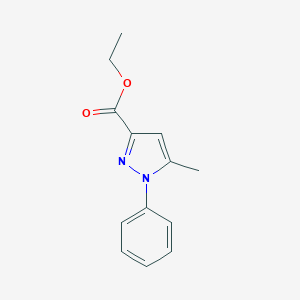
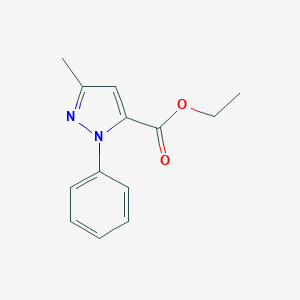
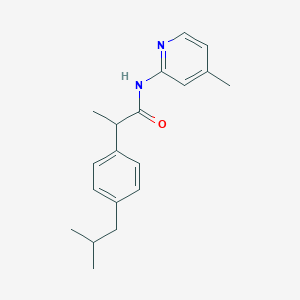
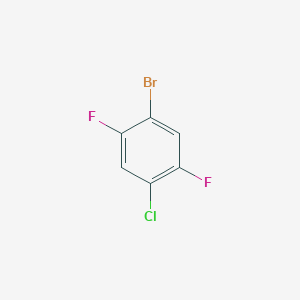
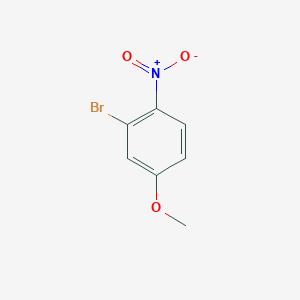
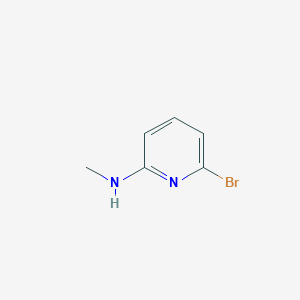
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
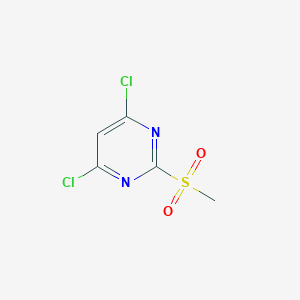
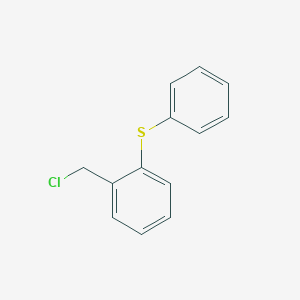
![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
